bis(N-(propan-2-yl)guanidine); sulfuric acid
Description
Bis(N-(propan-2-yl)guanidine); sulfuric acid is a guanidine derivative in which two isopropyl (propan-2-yl) groups are attached to the nitrogen atoms of the guanidine moiety, forming a bis-substituted guanidine salt with sulfuric acid. Guanidine derivatives are notable for their strong basicity and diverse applications in organic synthesis, pharmaceuticals, and coordination chemistry. The sulfuric acid component stabilizes the compound as a salt, enhancing its solubility and handling properties.
Properties
IUPAC Name |
2-propan-2-ylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N3.H2O4S/c2*1-3(2)7-4(5)6;1-5(2,3)4/h2*3H,1-2H3,(H4,5,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQZHWDRVKGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N.CC(C)N=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603878 | |
| Record name | Sulfuric acid--N''-propan-2-ylguanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77197-09-2 | |
| Record name | Sulfuric acid--N''-propan-2-ylguanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(1-(propan-2-yl)guanidine); sulfuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction of Urea with Dialkyl Sulfates
One effective method involves the reaction of urea with dialkyl sulfates to produce isourea derivatives, which can subsequently react with primary or secondary amines to yield substituted guanidines.
Alkylation of Urea: Urea is reacted with dialkyl sulfate (e.g., dimethyl sulfate) in the presence of an acid catalyst like sulfuric acid. This step forms O-alkylisourea.
Formation of Guanidine: The O-alkylisourea is then treated with propan-2-amine (isopropylamine) to produce bis(N-(propan-2-yl)guanidine).
Yield and Purity: This method has been reported to yield products with good purity levels, although variations in alkylation conditions can affect the outcome significantly.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields.
Microwave Irradiation: The reaction mixture comprising guanidine hydrochloride and propan-2-amine in a suitable solvent (e.g., acetonitrile) is subjected to microwave irradiation.
Temperature Control: Maintaining specific temperatures (around 140 °C) during irradiation improves the formation of bis(N-(propan-2-yl)guanidine).
Results: Studies indicate that microwave-assisted methods can achieve yields up to 97% with reduced reaction times compared to traditional heating methods.
One-Pot Synthesis
A one-pot synthesis approach simplifies the process by combining all reactants in a single reaction vessel.
- Combined Reactants: Guanidine, propan-2-amine, and sulfuric acid are mixed and allowed to react under controlled conditions.
Advantages: This method reduces handling time and potential contamination between steps, leading to higher overall efficiency.
The following table summarizes different preparation methods along with their respective yields and notable characteristics:
| Method | Reactants | Yield (%) | Characteristics |
|---|---|---|---|
| Reaction with Dialkyl Sulfates | Urea + Dialkyl Sulfate + Acid | 70-85 | Good purity; sensitive to reaction conditions |
| Microwave-Assisted Synthesis | Guanidine + Propan-2-Amine | Up to 97 | Rapid reaction; high yield; energy-efficient |
| One-Pot Synthesis | Guanidine + Propan-2-Amine + Acid | 75-90 | Simplified process; reduced contamination risk |
Chemical Reactions Analysis
Types of Reactions: Bis(N-(propan-2-yl)guanidine); sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Bis(N-(propan-2-yl)guanidine); sulfuric acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(N-(propan-2-yl)guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues of bis(N-(propan-2-yl)guanidine); sulfuric acid include guanidine derivatives with varying substituents on the nitrogen atoms. These substituents influence physicochemical properties, reactivity, and applications.
Key Differences :
Physicochemical Properties
Critical Analysis of Research Findings
- Spectroscopic Data : While IR and NMR data are available for some analogues (e.g., compound 12 in ), this compound lacks published spectral data, highlighting a research gap.
- Thermal Stability : Morpholine-containing derivatives may exhibit higher thermal stability due to rigid heterocyclic structures compared to aliphatic isopropyl groups .
- Biological Activity: Sulfonylguanidines (e.g., N-amino-N'-sulfonyl derivatives) show antimicrobial properties, but bis-isopropylguanidine sulfate’s bioactivity remains unexplored .
Biological Activity
Bis(N-(propan-2-yl)guanidine); sulfuric acid is a compound that has garnered attention in both synthetic organic chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure
The compound this compound consists of two isopropylguanidine moieties bonded through a sulfuric acid group. This unique structure contributes to its reactivity and biological properties.
Synthesis
The synthesis typically involves the reaction of isopropylamine with cyanamide to form N-(propan-2-yl)guanidine, which is subsequently reacted with sulfuric acid. This process requires controlled conditions to ensure high purity and yield.
The biological effects of this compound are primarily mediated through its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular responses. The compound's mechanism often involves binding to active sites on target proteins, altering their conformation and function.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial efficacy .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 40 | |
| Escherichia coli | 70 | |
| Methicillin-resistant S. aureus | 20 |
Enzyme Inhibition Studies
In biochemical assays, this compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes. For example, it has shown promise in inhibiting proteases associated with viral infections, suggesting its utility in antiviral drug development .
Case Study: Viral Protease Inhibition
A study investigating the compound's effects on dengue virus proteases found that it could significantly inhibit enzyme activity at low concentrations, suggesting potential therapeutic applications against viral infections .
Biochemical Assays
The compound is frequently used in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to modulate enzyme activity makes it valuable in drug discovery and development.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and stability under various conditions.
Comparative Analysis with Related Compounds
When compared to similar compounds such as N-(propan-2-yl)guanidine hydrochloride, this compound exhibits enhanced reactivity due to the presence of the sulfuric acid moiety, which facilitates additional chemical interactions.
Table 2: Comparison of Related Compounds
| Compound | Reactivity Level | Applications |
|---|---|---|
| This compound | High | Antimicrobial, enzyme inhibition |
| N-(propan-2-yl)guanidine hydrochloride | Moderate | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing bis(N-(propan-2-yl)guanidine) sulfate derivatives?
- Methodological Answer : The synthesis involves nitration using sulfuric acid guanidine as a precursor. Optimal conditions include a 2:1 (v/v) ratio of 90% HNO₃ to 98% H₂SO₄, a 1:1.2 molar ratio of guanidine sulfate to nitrating agent, and reaction temperatures maintained below 30°C. These parameters yield ~87.9% conversion and 86.1% product purity in continuous-flow microreactor systems, minimizing side reactions .
Q. How can purity and structural integrity be validated for bis(N-(propan-2-yl)guanidine) sulfate compounds?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- ¹H/¹³C NMR to verify functional groups (e.g., guanidine protons at δ 6.5–8.0 ppm and sulfonic resonances at δ 3.0–4.0 ppm).
- HPLC-MS for purity assessment (e.g., molecular ion peaks matching the theoretical m/z of C₈H₂₀N₈O₈S [388.358 g/mol]) .
Q. What solvent systems are compatible with bis(N-(propan-2-yl)guanidine) sulfate for crystallization?
- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or aqueous sulfuric acid (0.1–1.0 M) are effective. Slow evaporation at 4°C promotes single-crystal growth suitable for X-ray diffraction. Avoid alcohols due to potential esterification side reactions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in bis(N-(propan-2-yl)guanidine) sulfate derivatives?
- Methodological Answer : Employ the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key steps include:
- Space group determination (e.g., P2₁/c for monoclinic systems).
- Hydrogen bonding analysis (e.g., intramolecular N–H⋯S interactions with H⋯S distances ~2.46 Å and angles ~122°).
- Flack parameter refinement (e.g., 0.03(7)) to confirm absolute configuration .
Q. What strategies mitigate contradictions in reported reaction yields for guanidine sulfate nitration?
- Methodological Answer : Discrepancies arise from variations in mixing efficiency (batch vs. microreactor) and acid concentration. To reconcile
- Design of Experiments (DoE) : Test factors like residence time (10–60 s) and HNO₃:H₂SO₄ ratios (1:1 to 3:1) using response surface methodology.
- In-line IR spectroscopy monitors intermediate formation (e.g., nitroguanidine at 1550 cm⁻¹) to optimize real-time conditions .
Q. How do bis(N-(propan-2-yl)guanidine) sulfate derivatives interact with transition metals in coordination chemistry?
- Methodological Answer : The guanidine moiety acts as a bidentate ligand , coordinating Cu(I/II) via N-donor atoms. Example protocol:
- React guanidine sulfate with [Cu(MeCN)₄]PF₆ in acetonitrile.
- Characterize complexes via EPR spectroscopy (g∥ ≈ 2.20, g⊥ ≈ 2.06 for Cu(II)) and cyclic voltammetry (E₁/₂ ≈ +0.35 V vs. Ag/AgCl) .
Q. What hydrolysis pathways occur in bis(N-(propan-2-yl)guanidine) sulfate under acidic conditions?
- Methodological Answer : Acidic hydrolysis (1.0 M HCl, 80°C) cleaves the guanidine group via protonation-assisted nucleophilic attack , yielding urea and ammonia. Monitor degradation by:
- TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/methanol 3:1).
- LC-MS to identify intermediates (e.g., m/z 118 for 3-methylbut-2-enylurea) .
Methodological Notes
- SHELX Workflow : Preprocess data with SHELXC (data scaling), solve phases via SHELXD (charge flipping), and refine with SHELXL (anisotropic displacement parameters) .
- Safety : Handle concentrated sulfuric acid in fume hoods with PPE (nitrile gloves, face shields) due to corrosive and exothermic reactivity.
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